molecular formula C16H11ClN4S2 B2876163 6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-93-2

6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2876163
CAS No.: 868966-93-2
M. Wt: 358.86
InChI Key: LYHPXJOYFZFHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic small molecule belonging to a class of compounds known for their potential in anticancer research. Its core structure is based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which has been identified as a effective bioisostere for rigidifying molecular conformations and enhancing pharmacological properties. This compound is of significant interest in medicinal chemistry for the development of novel antitubulin agents. The primary research value of this compound is its potential mechanism of action as an inhibitor of tubulin polymerization. Structural analogues featuring the 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazine core have demonstrated potent antiproliferative activity by binding to the colchicine site of tubulin, thereby disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase. This mechanism is a validated strategy for anticancer drug discovery. The incorporation of the thiophene and chlorobenzylthio moieties is designed to optimize binding affinity and selectivity within the target site. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers handling this compound should refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

6-[(2-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S2/c17-12-5-2-1-4-11(12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-6-3-9-22-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHPXJOYFZFHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple stepsThe reaction conditions often require the use of acid catalysts and refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve refluxing in suitable solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has been studied for various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Key Differences : Positional isomer of the benzyl group (4-chloro vs. 2-chloro).
  • Molecular weight: 358.86 .
6-Chloro-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Key Differences : Chlorine atom at position 6 instead of the 2-chlorobenzylthio group.
  • Impact : The absence of the benzylthio substituent reduces molecular weight (236.68 vs. ~358) and lipophilicity (LogP: 2.51), likely diminishing membrane permeability and bioavailability .
3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894050-19-2)
  • Key Differences : Pyridin-3-ylmethylthio group replaces 2-chlorobenzylthio.

Pharmacologically Active Analogues

TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine)
  • Key Differences : 2-Fluorophenyl at position 3 and a triazolylmethoxy group at position 6.
  • Biological Relevance: A non-sedating anxiolytic selective for α2/α3-subunit-containing GABAA receptors. The 2-fluorophenyl group enhances receptor affinity, while the triazolylmethoxy moiety improves metabolic stability .
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)
  • Key Differences : Bulky dimethoxyphenyl and methoxy-tetrahydrofuran substituents.
  • Biological Relevance : Potent PDE4 inhibitor (IC50 < 10 nM) with high isoform selectivity. The extended aryl groups enhance hydrophobic interactions with the enzyme’s catalytic domain .
6-Hydrazinyl-3-aryl-[1,2,4]triazolo[4,3-b]pyridazine (Intermediate 3a–c)
  • Role in Synthesis : Key intermediates for introducing hydrazine-linked substituents. For example, reacting 3a with acetylacetone yields pyrazole derivatives (e.g., compound 5), demonstrating modular derivatization strategies .
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (Compound 5)
  • Key Differences : Pyrazole ring at position 6 instead of benzylthio.
  • Impact : The pyrazole’s electron-rich nature may enhance π-π stacking interactions in enzyme binding pockets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP Key Substituents
Target Compound C16H11ClN4S2 ~358.86 ~3.2 2-Chlorobenzylthio, thiophen-2-yl
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-... C16H11ClN4S2 358.86 ~3.0 4-Chlorobenzylthio, thiophen-2-yl
6-Chloro-3-(thiophen-2-yl)-... C9H5ClN4S 236.68 2.51 Chlorine, thiophen-2-yl
TPA023 C19H20FN7O 405.41 2.8 2-Fluorophenyl, triazolylmethoxy

    Biological Activity

    6-((2-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound that belongs to the class of triazolo-pyridazine derivatives. This compound exhibits significant potential in medicinal chemistry, particularly due to its unique structural features that include a triazolo core and thiophene moieties. The biological activities of this compound are primarily associated with its interactions with various molecular targets, leading to potential therapeutic applications.

    Chemical Structure

    The compound can be described by the following structural formula:

    C13H10ClN3S2\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{S}_2

    This structure consists of:

    • A triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities.
    • A thiophene ring that enhances the lipophilicity and biological interactions.
    • A chlorobenzyl thio group that may contribute to its pharmacological properties.

    Biological Activity Overview

    Research indicates that compounds similar to this compound exhibit various biological activities including:

    • Antiproliferative Activity : Studies have shown that derivatives of triazoles can significantly inhibit cancer cell proliferation by interfering with specific molecular targets involved in tumor growth and proliferation .
    • Antiviral Properties : Some related compounds have demonstrated activity against viral targets, suggesting potential applications in antiviral drug development .

    The biological activity of this compound is believed to stem from its ability to modulate biological pathways through interactions with enzymes or receptors. For example:

    • Inhibition of Tubulin Polymerization : Certain triazolo-pyridazine derivatives have been found to inhibit tubulin polymerization, which is crucial for cancer cell division .
    • c-Met Kinase Inhibition : Compounds in this class have shown inhibitory effects on c-Met kinase, a target implicated in cancer progression .

    Antiproliferative Activity

    A study evaluated various triazolo-pyridazine derivatives for their antiproliferative effects against different cancer cell lines. The results indicated that compounds exhibited IC50 values ranging from 0.008 μM to 90.5 μM, with some derivatives showing potent activity comparable to established chemotherapeutics .

    CompoundCell LineIC50 (μM)
    4qA5490.008
    4qHT-10800.012
    12eMCF-71.23

    Case Studies

    • Cell Cycle Analysis : In a study involving A549 lung cancer cells treated with derivative 4q, significant cell cycle arrest at the G2/M phase was observed, indicating its potential as an anticancer agent .
    • Cytotoxicity Testing : Compound 12e was tested against multiple cancer cell lines (A549, MCF-7) and showed significant cytotoxicity with IC50 values below 2 μM, highlighting its therapeutic promise .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.